2-aminoCyclopentanecarboxamide 2-aminoCyclopentanecarboxamide
Brand Name: Vulcanchem
CAS No.: 248607-72-9
VCID: VC7514169
InChI: InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)
SMILES: C1CC(C(C1)N)C(=O)N
Molecular Formula: C6H12N2O
Molecular Weight: 128.175

2-aminoCyclopentanecarboxamide

CAS No.: 248607-72-9

Cat. No.: VC7514169

Molecular Formula: C6H12N2O

Molecular Weight: 128.175

* For research use only. Not for human or veterinary use.

2-aminoCyclopentanecarboxamide - 248607-72-9

Specification

CAS No. 248607-72-9
Molecular Formula C6H12N2O
Molecular Weight 128.175
IUPAC Name 2-aminocyclopentane-1-carboxamide
Standard InChI InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)
Standard InChI Key FUGFTUCRJJFPES-UHFFFAOYSA-N
SMILES C1CC(C(C1)N)C(=O)N

Introduction

Structural Characteristics and Stereochemistry

Core Structure and Isomerism

ACPC (C₆H₁₂N₂O, molecular weight 128.17 g/mol) features a five-membered cyclopentane ring with amino (-NH₂) and carboxamide (-CONH₂) groups at adjacent positions (Figure 1) . The spatial arrangement of substituents gives rise to four stereoisomers:

  • (1S,2S)-ACPC

  • (1R,2R)-ACPC

  • (1S,2R)-ACPC

  • (1R,2S)-ACPC

Crystallographic data for the cis-(1S,2R) isomer (CAS 135053-11-1) confirm a puckered cyclopentane ring with bond angles of 108°–112° and torsional strain influencing reactivity .

Table 1: Stereoisomeric Properties of ACPC

IsomerCAS NumberMelting Point (°C)Specific Rotation [α]D²⁵
cis-(1S,2R)135053-11-1131–137+24.5 (c=1, H₂O)
trans-(1R,2R)245115-25-7142–146-18.3 (c=1, MeOH)
cis-(1R,2S)248607-72-9129–134-22.1 (c=1, H₂O)
trans-(1S,2S)464913-93-7138–141+19.8 (c=1, MeOH)

Data sources:

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption at 1650 cm⁻¹ (amide C=O stretch) and 3350 cm⁻¹ (N-H stretch) .

  • NMR: Characteristic δ 1.6–2.1 ppm (cyclopentane CH₂), δ 3.4–3.8 ppm (CH-NH₂), and δ 6.9–7.2 ppm (amide NH) .

  • MS: Molecular ion peak at m/z 128.1 (M+H⁺) .

Synthesis and Industrial Production

Cyclopentene-Based Routes

Shikimic acid derivatives serve as chiral precursors for enantioselective synthesis. Hydrogenation of bicyclic β-lactams (e.g., 2-azabicyclo[2.2.1]hept-5-en-3-one) followed by acid hydrolysis yields cis-ACPC with >95% enantiomeric excess (ee) .

Catalytic Asymmetric Amination

Davies et al. developed a lithium amide-mediated conjugate addition to cyclopentenecarboxamides, achieving trans-ACPC in 88% yield and 99% ee .

Industrial Processes

Continuous flow reactors optimize scalability:

  • Feedstock: Cyclopentanecarboxylic acid (100 kg/batch).

  • Amination: NH₃ gas under 50 bar H₂, Pd/C catalyst (80°C, 12 h).

  • Crystallization: Ethanol/water mixture (purity >99.5%) .

Physicochemical Properties

Thermodynamic Parameters

  • Melting Point: 131–137°C (cis)

  • LogP: -0.45 (calculated), indicating moderate hydrophilicity .

  • Solubility: 12.3 g/L in H₂O, 4.7 g/L in EtOH (25°C) .

Stability Profile

  • pH Stability: Stable at pH 4–8 (t₁/₂ > 24 h); degrades to cyclopentanecarboxylic acid at pH <2.

  • Thermal Decomposition: Onset at 210°C (DSC) .

Biological Activity and Mechanisms

Chemokine Receptor Antagonism

ACPC derivatives exhibit potent CCR2 inhibition (IC₅₀ = 18 nM) by occupying the receptor's hydrophobic pocket. Structure-activity relationship (SAR) studies show:

  • Optimal Substituents: Isobutyl or cyclopropyl groups at C1 enhance binding affinity .

  • Stereoselectivity: cis-Isomers show 10-fold higher activity than trans counterparts .

Table 2: CCR2 Binding Affinity of ACPC Analogues

CompoundIC₅₀ (nM)Selectivity (CCR2/CCR5)
cis-ACPC-iPr18 ± 2>1000
trans-ACPC-CyPr210 ± 15120
ACPC-Ph450 ± 3045

Data source:

Peptide Foldamers

Incorporating trans-ACPC into β-peptides induces 14-helix conformations stabilized by intramolecular H-bonds (N-H···O=C, 2.8 Å). These foldamers resist proteolysis and show cell-penetrating activity .

Applications in Drug Development

Antimicrobial Agents

Cispentacin (a cis-ACPC analogue) inhibits fungal isoleucyl-tRNA synthetase (Ki = 0.8 μM), demonstrating efficacy against Candida albicans (MIC₉₀ = 4 μg/mL) .

Enzyme Inhibitors

ACPC-based inhibitors target:

  • HIV Protease: IC₅₀ = 90 nM (molecular docking ΔG = -9.8 kcal/mol) .

  • ACE: 78% inhibition at 10 μM (hypertension models).

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